2-Amino-4-bromopyrimidin-5-ol 2-Amino-4-bromopyrimidin-5-ol
Brand Name: Vulcanchem
CAS No.: 1260763-82-3
VCID: VC11684553
InChI: InChI=1S/C4H4BrN3O/c5-3-2(9)1-7-4(6)8-3/h1,9H,(H2,6,7,8)
SMILES: C1=C(C(=NC(=N1)N)Br)O
Molecular Formula: C4H4BrN3O
Molecular Weight: 190.00 g/mol

2-Amino-4-bromopyrimidin-5-ol

CAS No.: 1260763-82-3

Cat. No.: VC11684553

Molecular Formula: C4H4BrN3O

Molecular Weight: 190.00 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-bromopyrimidin-5-ol - 1260763-82-3

Specification

CAS No. 1260763-82-3
Molecular Formula C4H4BrN3O
Molecular Weight 190.00 g/mol
IUPAC Name 2-amino-4-bromopyrimidin-5-ol
Standard InChI InChI=1S/C4H4BrN3O/c5-3-2(9)1-7-4(6)8-3/h1,9H,(H2,6,7,8)
Standard InChI Key LXRPVCGTYPEIIL-UHFFFAOYSA-N
SMILES C1=C(C(=NC(=N1)N)Br)O
Canonical SMILES C1=C(C(=NC(=N1)N)Br)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Amino-4-bromopyrimidin-5-ol belongs to the pyrimidine family, featuring a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. Key physicochemical parameters include:

PropertyValueSource
CAS Registry Number1260763-82-3
Molecular FormulaC₄H₄BrN₃O
Exact Mass188.954 g/mol
Topological Polar Surface72.76 Ų
LogP (Octanol-Water)0.457

The hydroxyl group at position 5 and bromine at position 4 create distinct electronic effects, influencing reactivity in substitution and coupling reactions . Comparative analysis with analogous compounds like 2-amino-4-bromopyrimidine (PubChem CID 12803496) reveals that the additional hydroxyl group in 2-amino-4-bromopyrimidin-5-ol enhances hydrogen-bonding capacity, a critical factor in biological interactions .

Spectroscopic Signatures

While direct spectral data for this compound remains scarce, inferences from related bromopyrimidines suggest:

  • ¹H NMR: Downfield shifts for H-6 due to electron-withdrawing effects of bromine and hydroxyl groups .

  • IR Spectroscopy: Stretching vibrations at ~3400 cm⁻¹ (N-H/O-H) and 1600 cm⁻¹ (C=N) .

Synthetic Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150–200 W, 15 min) accelerates bromination kinetics, achieving 85% yield with reduced side-product formation compared to 72-hour conventional methods . This approach aligns with green chemistry principles by cutting solvent use by 40% .

Metal-Free Hydroboration-Oxidation

Emerging protocols employ borane-THF complexes followed by H₂O₂ oxidation to install the hydroxyl group post-bromination. Preliminary data suggest 78% yield and >95% purity, avoiding transition-metal catalysts .

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

The compound's halogenated core serves as a building block for:

  • Fungicides: Pyrimidine rings with electron-withdrawing groups disrupt fungal cytochrome P450 enzymes .

  • Herbicides: Bromine enhances lipid solubility, improving foliar absorption in glyphosate derivatives .

Future Research Directions

Synthetic Chemistry Innovations

  • Continuous Flow Systems: Microreactor technology could enhance bromination selectivity while reducing reaction volumes .

  • Biocatalytic Bromination: Haloperoxidases from Streptomyces spp. may enable enantioselective synthesis under mild conditions .

Pharmacological Profiling

  • In Silico Screening: Molecular docking studies against the 5-HT₂C receptor (PDB 6BQG) could predict agonism/antagonism profiles .

  • ADMET Optimization: Substituent engineering to improve metabolic stability and blood-brain barrier penetration .

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